L-3-aminosuccinimide
Overview
Description
L-3-aminosuccinimide is a 3-aminosuccinimide that has S-configuration.
Mechanism of Action
Target of Action
L-3-Aminosuccinimide primarily targets aspartic acid residues within proteins . These residues are relatively reactive and can be site-specifically isomerized . The modification of aspartic acid residues, particularly within the complementarity-determining regions (CDRs) of therapeutic monoclonal antibodies (mAbs), can significantly impact the efficacy of the molecule .
Mode of Action
This compound interacts with its targets through a process known as succinimide formation and isomerization . This process alters the chemical and physical properties of aspartic acid residues in a protein . The nonenzymatic isomerization proceeds via a five-membered-ring succinimide (Suc) intermediate .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the isomerization of aspartic acid residues . This process affects the structure and function of proteins, particularly mAbs, by modifying the aspartic acid residues within their CDRs .
Pharmacokinetics
It’s known that the accumulation of succinimide can be identified through intact and reduced lc–ms mass measurements .
Result of Action
The result of this compound’s action is the formation of succinimide, which can accumulate in the CDR of a therapeutic mAb . This accumulation can have a strong negative impact on the potency of the molecule . It can lead to an increase in basic charge variants and a decrease in potency .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature . For instance, succinimide accumulation in a formulation was found to be accelerated when stored at elevated temperatures . Changes in formulation can mitigate succinimide accumulation and the corresponding detrimental changes in potency, even after extended storage at elevated temperatures .
Properties
IUPAC Name |
(3S)-3-aminopyrrolidine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c5-2-1-3(7)6-4(2)8/h2H,1,5H2,(H,6,7,8)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNMHDRXNOHCJH-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)NC1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40538594 | |
Record name | (3S)-3-Aminopyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40538594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73537-92-5 | |
Record name | (S)-Aspartimide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03487 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (3S)-3-Aminopyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40538594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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